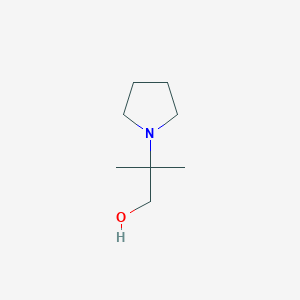

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol

Descripción general

Descripción

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO It is characterized by the presence of a pyrrolidine ring attached to a propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol typically involves the reaction of pyrrolidine with a suitable precursor such as 2-methylpropanal. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group of 2-methylpropanal, followed by reduction to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. This is often achieved using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Aplicaciones Científicas De Investigación

Potential Therapeutic Uses

Research has indicated that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may have significant implications in drug development:

- Antidepressant-like Effects: Animal studies have shown that this compound exhibits antidepressant-like efficacy in forced swim tests, suggesting potential for treating depression.

- Stress Response Modulation: It has been observed to attenuate behavioral effects of stress in social defeat models in mice, indicating its role in stress-related disorders.

Table 1: Summary of Therapeutic Applications

| Application | Description |

|---|---|

| Antidepressant | Demonstrated efficacy in animal models |

| Stress Modulation | Reduces behavioral effects of stress |

| Drug Development | Potential precursor for new pharmaceuticals |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. Some derivatives have shown significant activity against multidrug-resistant strains of bacteria.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1–8 µg/mL |

| Compound B | Linezolid-resistant S. aureus | 4–64 µg/mL |

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents targeting resistant infections.

Biochemical Research

The compound is utilized in various biochemical studies due to its ability to interact with multiple receptors and enzymes:

- Enzyme Interaction: It may inhibit pro-inflammatory enzyme activity, potentially leading to reduced inflammation.

Table 3: Biochemical Interactions

| Interaction Type | Target Enzyme/Pathway | Effect |

|---|---|---|

| Inhibition | Pro-inflammatory enzymes | Reduces inflammatory mediators |

Industrial Applications

In addition to its pharmaceutical potential, this compound is employed in the production of specialty chemicals and materials:

- Building Block for Synthesis: It serves as a valuable intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Pharmacology, researchers administered varying doses of this compound to mice subjected to stress. Results indicated a dose-dependent reduction in depressive behaviors, highlighting its potential as a candidate for antidepressant drug development.

Case Study 2: Antimicrobial Properties

A research team investigated the antimicrobial efficacy of derivatives against resistant strains of Staphylococcus aureus. The study concluded that certain derivatives exhibited MIC values low enough to warrant further investigation into their clinical applications as antibiotics.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one: Shares a similar pyrrolidine ring structure but differs in the substitution pattern.

N-Methylpyrrolidine: A simpler analog with a single methyl group attached to the nitrogen atom of the pyrrolidine ring.

Prolinol: Contains a hydroxyl group attached to the pyrrolidine ring, similar to 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by research findings and case studies.

This compound is synthesized through the reaction of 2-methylpropanoic acid with pyrrolidine, often facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride. The reaction typically occurs in an inert solvent such as dichloromethane or toluene under reflux conditions. In industrial settings, continuous flow reactors enhance yield and purity by allowing precise control over reaction parameters.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing cellular processes such as inflammation and neurotransmitter signaling. Preliminary studies suggest it may inhibit pro-inflammatory enzyme activity, thereby reducing inflammatory mediator production .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL. This suggests potential for development into therapeutic agents targeting resistant bacterial infections .

Table 1: Antimicrobial Activity of 2-Methyl Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 21 | Staphylococcus aureus | 1–8 |

| Compound 21 | Linezolid-resistant S. aureus | 4–64 |

Anticancer Activity

In vitro studies have assessed the anticancer potential of compounds derived from this compound, particularly against A549 human lung adenocarcinoma cells. Some derivatives showed promising results compared to standard chemotherapeutics like cisplatin, indicating that structural modifications can enhance cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 2: Cytotoxicity Against A549 Cells

| Compound | Viability (%) at 100 µM |

|---|---|

| Compound A | 78–86 |

| Compound B | <50 (significant cytotoxicity) |

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of various derivatives, researchers tested multiple compounds against clinically significant pathogens. The results highlighted that while many derivatives showed limited activity against Gram-negative bacteria, some were effective against Gram-positive strains, emphasizing the need for targeted approaches in drug development .

Study on Anticancer Properties

Another study evaluated the anticancer properties of novel pyrrolidine derivatives synthesized from this compound. The findings revealed that specific substitutions on the pyrrolidine ring could significantly enhance anticancer activity while minimizing adverse effects on normal cells .

Propiedades

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXIXDFFYWZZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624632 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-96-2 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.